molecular formula C24H25ClN2O2S B3425810 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 474654-20-1

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3425810
CAS No.: 474654-20-1
M. Wt: 441.0 g/mol
InChI Key: JUQGYTLIFLVABO-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine (CAS: 163837-56-7) is a piperazine derivative characterized by a diarylmethyl group at the 1-position and a toluenesulfonyl (tosyl) group at the 4-position. Its molecular formula is C₂₄H₂₅ClN₂O₂S, with an average mass of 440.986 Da and a monoisotopic mass of 440.1325 Da . The compound exhibits stereoisomerism, with enantiomers such as the (R)-configured form (CAS: 942283-97-8) showing distinct pharmacological profiles, including antihistaminic activity . It serves as a critical intermediate for synthesizing optically pure therapeutic agents, particularly antihistamines, due to its stability under hydrolysis and resistance to racemization during synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGYTLIFLVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446265, DTXSID501151209
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474654-20-1, 163837-56-7
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474654-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This can be achieved using appropriate aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:
This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity.

Key Findings:

  • Neurological Disorders: Research indicates that derivatives of this piperazine compound exhibit potential as antipsychotic agents due to their ability to interact with dopamine receptors .
  • Therapeutic Pathways: Studies have explored its role in developing new therapeutic pathways for conditions such as schizophrenia and depression, highlighting its importance in drug formulation .

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperazine scaffold could yield compounds with improved binding affinities to serotonin receptors, suggesting enhanced therapeutic potential for mood disorders .

Analytical Chemistry

Overview:
The compound is utilized in developing analytical methods for detecting and quantifying specific biomolecules, which is essential for quality control in drug formulation.

Key Applications:

  • Chromatography Techniques: It has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
  • Mass Spectrometry: The compound serves as a standard reference material in mass spectrometric analyses, aiding in the accurate quantification of related substances .

Data Table: Analytical Techniques Using the Compound

TechniqueApplicationReference
HPLCSeparation of pharmaceutical compounds
Mass SpectrometryQuantification of related biomolecules

Biochemical Research

Overview:
In biochemical studies, this compound is employed to investigate receptor interactions and mechanisms of action for potential therapeutic agents.

Research Insights:

  • Receptor Binding Studies: It has been used to elucidate the binding profiles of various neurotransmitter receptors, contributing to a better understanding of their roles in neuropharmacology .
  • Mechanistic Studies: The compound aids in studying the biochemical pathways involved in drug metabolism and interaction with biological targets .

Case Study:
A research article highlighted the use of this piperazine derivative in receptor occupancy studies, demonstrating its effectiveness in modulating receptor activity and providing insights into its pharmacological profile .

Material Science

Overview:
The compound finds applications in material science, particularly in creating advanced materials with tailored properties such as thermal stability and chemical resistance.

Applications:

  • Polymer Chemistry: It is used as a building block for synthesizing polymers with specific functionalities, enhancing their performance in industrial applications .
  • Coatings and Composites: The incorporation of this compound into coatings has shown improvements in durability and resistance to environmental factors .

Data Table: Material Applications

Application TypeDescriptionReference
Polymer SynthesisBuilding block for functional polymers
CoatingsEnhanced durability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antihistaminic Activity

The target compound’s tosyl group enhances receptor binding affinity compared to analogs like 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine (), where the sulfanyl group reduces polarity and metabolic stability . Meclozine (), a structurally similar antihistamine, lacks the sulfonyl group, leading to faster hepatic clearance via oxidation and glucuronidation .

Stereochemical Impact

The (R)-enantiomer of the target compound exhibits superior pharmacological activity over its (S)-counterpart and non-chiral analogs like 1-(3-Chlorobenzyl)-4-tosylpiperazine (). This stereospecificity is critical for synthesizing high-purity antihistaminic agents such as levocetirizine .

Metabolic Stability

The tosyl group in the target compound resists hydrolysis, unlike Meclozine , which undergoes extensive Phase I metabolism to yield N-dealkylated and oxidized metabolites () .

Key Research Findings

Enantiomer Utility: The (R)-enantiomer of the target compound is pivotal for producing >99% optically pure antihistaminic intermediates, a feature absent in non-chiral analogs .

Receptor Binding : The para-chloro and tosyl groups synergistically enhance H₁ receptor affinity, with IC₅₀ values 10-fold lower than 1-(3-Chlorobenzyl)-4-tosylpiperazine .

Toxicological Profile : The target compound exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in mice) compared to psychoactive analogs like 4-CPP (LD₅₀ ~100 mg/kg) .

Biological Activity

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H25_{25}ClN2_2O2_2S, indicating the presence of a piperazine core substituted with chlorophenyl and sulfonyl groups. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, display significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Antitumor Activity
The compound has demonstrated antitumor activity in vitro against several cancer cell lines, including colon and breast cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

3. Neuropharmacological Effects
Piperazine derivatives are known for their interaction with neurotransmitter systems, particularly dopamine receptors. This compound has been implicated in enhancing dopaminergic neurotransmission, which may be beneficial in treating neurological disorders such as schizophrenia and depression .

4. Enzyme Inhibition
The compound exhibits inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive function .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of related piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50_{50} values were significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy and reduced toxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding: The piperazine moiety allows for high-affinity binding to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and mood regulation .
  • Enzyme Interaction: The sulfonyl group contributes to enzyme inhibition by forming non-covalent interactions with active sites on target enzymes like AChE .
  • Cell Cycle Modulation: The compound has been shown to interfere with cell cycle progression in cancer cells, leading to growth arrest and apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cell lines
NeuropharmacologicalEnhances dopaminergic activity
Enzyme InhibitionInhibits acetylcholinesterase

Q & A

Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted benzyl halide with a piperazine sulfonyl precursor under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as the chlorobenzhydryl-piperazine derivative, are characterized using 1H^1H-NMR to confirm regioselectivity and LC-MS to verify purity (≥95%) . For example, the benzhydryl group’s stereochemistry can be resolved using chiral HPLC, as seen in analogous piperazine derivatives .

Q. How is the structural conformation of this compound analyzed, and what techniques validate its crystalline form?

Single-crystal X-ray diffraction (SCXRD) is critical for determining the piperazine ring’s chair conformation and substituent orientation. In related sulfonyl-piperazine derivatives, SCXRD revealed a puckering amplitude of 0.568 Å and dihedral angles between aromatic rings (e.g., 75–85°), influencing receptor binding . Powder XRD and differential scanning calorimetry (DSC) further confirm crystallinity and thermal stability (melting point ~490 K) .

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

Standard assays include broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Piperazine derivatives with sulfonyl groups often show MIC values of 8–32 µg/mL, attributed to membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) . Fungal susceptibility (e.g., C. albicans) is tested via agar diffusion, with zone diameters >15 mm indicating moderate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonyl-piperazine derivatives?

Discrepancies often arise from assay conditions (e.g., serum protein binding) or structural variations. For instance, replacing the 4-methylphenyl sulfonyl group with a 4-methoxy analog increased antifungal activity by 3-fold due to enhanced lipophilicity (logP 2.8 vs. 2.1) . Meta-analysis of IC₅₀ data using QSAR models (e.g., CoMFA) can identify critical substituents, such as the chlorophenyl group’s role in serotonin receptor antagonism .

Q. What experimental strategies optimize yield and purity in large-scale synthesis?

High-throughput screening (HTS) of solvent systems (e.g., DCM/EtOAC) improves reaction efficiency. For example, microwave-assisted synthesis reduced reaction time from 24 h to 2 h with 85% yield . Purification via flash chromatography (silica gel, hexane:EtOAc 3:1) removes sulfonate byproducts. Process analytical technology (PAT), such as in-situ FTIR, monitors real-time intermediate formation .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

The (R)-enantiomer of benzhydryl-piperazine derivatives exhibits 5-fold higher plasma exposure (AUC 120 µg·h/mL) than the (S)-form in rodent models, linked to slower hepatic clearance (t₁/₂ 4.2 h vs. 1.8 h) . Chiral switch studies using LC-MS/MS quantify enantioselective metabolism via CYP3A4, critical for optimizing CNS penetration .

Q. What computational methods predict binding affinities to neurological targets?

Molecular docking (AutoDock Vina) against 5-HT₂A receptors (PDB: 6WGT) revealed hydrogen bonding between the sulfonyl group and Tyr370 (binding energy −9.2 kcal/mol) . MD simulations (>100 ns) further assess stability, with RMSD <2 Å indicating sustained interactions .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Fragment-based drug design (FBDD) evaluates substituent effects. For example:

  • Chlorophenyl group : Removal reduces dopamine D₂ affinity (Kᵢ 120 nM → 450 nM) .
  • Sulfonyl group : Replacement with carbonyl decreases metabolic stability (t₁/₂ 2.1 h → 0.7 h in liver microsomes) .
    Parallel synthesis generates 50–100 analogs per library, screened via SPR or fluorescence polarization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine

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